N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-3-9-18(10-4-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-5-7-17(27-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZLJEKQVSXHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS Number: 921926-69-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O4S2, with a molecular weight of 431.5 g/mol. The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 921926-69-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example, related thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. These compounds induce apoptosis and autophagy in cancer cells, leading to cell death .
- In Vitro Studies :
- In Vivo Studies :
The proposed mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes involved in cancer progression.
- Receptor Modulation : The thiazole ring can participate in π-π stacking interactions with receptor proteins, modulating their activity and influencing cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the chemical structure can lead to enhanced potency and selectivity:
- Thiazole Ring Variations : Changes in substituents on the thiazole ring can affect cytotoxicity.
- Sulfonamide Group Modifications : Different sulfonamide derivatives have been explored to improve pharmacokinetic properties.
Case Study 1: Thiazole Derivatives
A study evaluated a series of thiazole derivatives for their anticancer activity. One compound showed significant inhibition of cell proliferation in melanoma cells with an IC50 value of 0.5 µM. The mechanism involved both apoptosis and autophagy induction.
Case Study 2: Sulfonamide Compounds
Another investigation focused on sulfonamide-containing compounds similar to this compound. These compounds exhibited selective toxicity towards cancer cells over normal cells, highlighting their therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Structural Features and Modifications in Related Compounds
Key Observations:
Sulfonamide vs. Sulfonyl Groups: The 4-methylphenylsulfonamido group in the target compound differs from sulfonyl-linked triazoles (e.g., compounds [7–9] in ), which lack the direct N–S bond.
Thiazole vs. Triazole Cores : Triazole derivatives () exhibit tautomerism (thione-thiol equilibrium), whereas thiazole-based compounds like the target molecule have rigid planar structures, favoring π-stacking in protein binding .
Key Insights:
- The target compound’s synthesis likely parallels methods in , where sulfonamidation precedes N-acylation. This contrasts with triazole derivatives (), which require cyclization and tautomerization steps.
- Ultrasonication () and DMAP catalysis improve yields in sulfonamide couplings, suggesting optimizations applicable to the target compound .
Hypothesized Activities (Based on Structural Analogues):
- Kinase Inhibition : The 4-methylphenylsulfonamido group is structurally similar to CDK9 () and CK1 inhibitors (), which exploit sulfonamide-protein interactions .
- Antimicrobial Potential: Thiazole-acetamides with aryl sulfonamides (e.g., ) show antifungal activity, suggesting the target compound may share this trait .
SAR Trends:
Sulfonamide Substitution : Electron-withdrawing groups (e.g., halogens in ) increase antibacterial potency but reduce solubility. The 4-methyl group balances lipophilicity and target affinity .
Thiazole vs. Benzothiazole : Benzothiazole derivatives () exhibit higher kinase affinity due to extended aromaticity, whereas thiazole analogs may offer better bioavailability .
Q & A
Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step reactions involving thiazole ring formation, sulfonamido coupling, and acetamide functionalization. Key steps include:
- Thiazole core synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Sulfonamido coupling : Reaction of 4-methylbenzenesulfonyl chloride with the thiazole intermediate in anhydrous dichloromethane, using triethylamine as a base .
- Acetamide formation : Amidation of the carboxylic acid derivative with 4-methoxybenzylamine using EDCI/HOBt coupling reagents . Yield optimization requires precise temperature control (0–5°C for sulfonamidation), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm, thiazole C-S signals at δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
- Cytotoxicity counter-screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s anticancer potency?
- Analog synthesis : Modify substituents systematically (e.g., replace 4-methoxybenzyl with halogenated or heteroaromatic groups) .
- Biological testing : Screen analogs against NCI-60 cancer cell lines and compare IC₅₀ values. Prioritize derivatives with >10-fold selectivity over non-cancerous cells .
- Computational modeling : Perform molecular docking to predict interactions with targets like tubulin or topoisomerase II, guided by similar thiazole derivatives .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different studies?
- Standardize assay conditions : Use identical cell lines (e.g., MCF-7 for breast cancer), serum concentrations (10% FBS), and incubation times (72 hours) .
- Orthogonal validation : Confirm activity via alternative methods (e.g., ATP-lite for viability vs. flow cytometry for apoptosis) .
- Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO concentration ≤0.1%) and batch-to-batch compound variability .
Q. What techniques identify the molecular target(s) of this compound in cancer cells?
- Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins, followed by LC-MS/MS identification .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition .
- CRISPR-Cas9 knockout : Validate target relevance by knocking down candidate genes (e.g., EGFR, PI3K) and assessing resistance .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- In vitro metabolism : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites via LC-QTOF .
- Caco-2 permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Rodent PK studies : Administer IV/oral doses (5–10 mg/kg) to determine AUC, Cmax, and clearance rates .
Data Analysis and Methodological Challenges
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cancer models?
- 3D spheroid limitations : Nutrient gradients in spheroids may reduce compound penetration, artificially lowering efficacy. Use live-cell imaging to track spatial drug distribution .
- Microenvironment factors : Account for extracellular matrix (ECM) interactions in 3D models that alter drug response .
Q. What statistical methods are appropriate for analyzing dose-response curves in SAR studies?
- Four-parameter logistic regression : Fit sigmoidal curves to calculate IC₅₀, Hill slope, and R² values (use GraphPad Prism or R packages) .
- ANOVA with post-hoc tests : Compare multiple analogs’ potencies while controlling for false discovery rates (e.g., Benjamini-Hochberg correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
